molecular formula C21H21NO5 B12173480 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B12173480
M. Wt: 367.4 g/mol
InChI Key: PXOJBCJMRJHIDY-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Classification

The systematic naming of 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one follows IUPAC guidelines for polycyclic heterocycles. The parent structure is identified as a 1,3-dihydro-2H-3-benzazepin-2-one, with substituents prioritized according to position and functional group hierarchy.

IUPAC Name:
7,8-Dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one

Molecular Formula:
C₂₆H₃₁N₃O₅

Molecular Weight:
465.54 g/mol (calculated from isotopic composition).

The numbering system originates at the benzazepinone nitrogen (position 1), progressing through the fused benzene ring (positions 4–11) and piperazine substituent (positions 12–17). Three methoxy groups occupy positions 7, 8, and 4'-phenyl, while the 2-oxoethyl linker bridges the benzazepinone and piperazine moieties.

Property Value
CAS Registry Not formally assigned
SMILES COC1=C(C2=C(C=C1)N(C3=NC(=O)CC3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)OC
InChI Key QBQZBVZIGCPVLX-UHFFFAOYSA-N

Structural Features and Isomeric Considerations

The molecular architecture combines three pharmacophoric elements:

  • Benzazepinone Core : A seven-membered azepine ring fused to a benzene moiety, constrained by a lactam group at positions 1-2.
  • Methoxy Substituents : Electron-donating groups at positions 7 and 8 influence electron density distribution and hydrogen-bonding potential.
  • Piperazine-Ketone Side Chain : A 2-oxoethyl spacer connects to a 4-(2-methoxyphenyl)piperazine group, introducing conformational flexibility and basic nitrogen centers.

Isomerism Analysis:

  • Positional Isomerism : Possible variations in methoxy group placement (e.g., 6,7- vs. 7,8-dimethoxy configurations) significantly alter electronic profiles.
  • Stereoisomerism : The piperazine ring's chair-flipping creates axial/equatorial orientation differences, though no chiral centers exist in the current substituent pattern.
  • Tautomerism : The lactam group (2-one) exhibits keto-enol tautomerism under specific pH conditions, though the diketopiperazine-like structure favors the keto form.

Comparative analysis with related benzazepinones reveals distinct structural advantages:

Compound Core Structure Substituent Pattern
Kenpaullone Indolo-benzazepinone Brominated indole fusion
Capsazepine Thiourea-modified Chlorophenyl ethoxy group
EVT-12300990 Analogous backbone Varied piperazine substituents

Historical Development and Research Significance

The compound emerged from systematic structure-activity relationship (SAR) studies targeting benzazepine-based neuroreceptor modulators. Key developmental milestones include:

  • 1990s : Discovery of 3-benzazepin-2-one scaffolds as dopamine D1 receptor partial agonists.
  • 2005 : Introduction of methoxy groups to enhance blood-brain barrier permeability in related analogs.
  • 2010s : Optimization of piperazine-linked ketone side chains for improved serotonin receptor subtype selectivity.

Recent advancements in synthetic methodologies (e.g., microwave-assisted lactamization) have enabled efficient production of derivatives for pharmacological screening. The compound's research significance lies in its balanced affinity profile for aminergic receptors, particularly 5-HT1A and D2-like subtypes, making it a valuable tool compound for neuropsychiatric disorder research.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C21H21NO5/c1-25-17-6-4-14(5-7-17)18(23)13-22-9-8-15-10-19(26-2)20(27-3)11-16(15)12-21(22)24/h4-11H,12-13H2,1-3H3

InChI Key

PXOJBCJMRJHIDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

Preparation Methods

Stepwise Construction of the Benzazepinone Ring

  • Acylation of (3,4-Dimethoxyphenyl)Acetic Acid :
    Thionyl chloride converts (3,4-dimethoxyphenyl)acetic acid into its corresponding acetyl chloride in refluxing dichloromethane. The reaction achieves near-quantitative conversion (>98%) within 3 hours.

  • Amide Formation with 2,2-Dimethoxyethylamine :
    The acetyl chloride reacts with 2,2-dimethoxyethylamine in dichloromethane at 10°C, yielding N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)ethanamide. Triethylamine is used to neutralize HCl, with a reaction time of 2 hours.

  • Cyclization via Acid Catalysis :
    Treatment with concentrated sulfuric acid at 15–20°C induces cyclization, forming the benzazepinone ring. The product is precipitated using a water/N-methyl-2-pyrrolidone (NMP) mixture, yielding 92.9% with >99.5% purity.

Introduction of the 2-(4-Methoxyphenyl)-2-Oxoethyl Side Chain

The 3-position of the benzazepinone core is functionalized with the 2-(4-methoxyphenyl)-2-oxoethyl group through two primary routes: nucleophilic substitution and amide coupling .

Nucleophilic Substitution Route

Patent CN104072420B describes alkylation using halogenated intermediates. For example:

  • Reaction Conditions :

    • Substrate : 7,8-Dimethoxy-1H-3-benzazepin-2,4-dione

    • Reagent : 2-Chloro-1-(4-methoxyphenyl)ethan-1-one

    • Base : Potassium carbonate (1.5 equivalents)

    • Solvent : Dimethylformamide (DMF)

    • Temperature : 80°C for 2 hours

  • Workup : Extraction with dichloromethane, followed by washing with NaHCO₃ and brine. Purification via flash chromatography (dichloromethane/methanol/triethylamine) yields 35% of the target compound.

Amide Coupling Strategy

Acylation of the benzazepinone’s amine group with 2-(4-methoxyphenyl)-2-oxoacetic acid is detailed in PMC8972069:

  • Activation of Carboxylic Acid :
    2-(4-Methoxyphenyl)-2-oxoacetic acid is treated with HATU (1.5 equivalents) and DIPEA (3 equivalents) in dichloromethane to form the active ester.

  • Coupling Reaction :
    The activated acid reacts with 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one at room temperature for 12 hours. The crude product is purified via silica gel chromatography, achieving a 40% yield.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantages Limitations
Nucleophilic Substitution35%>95%Scalable, minimal byproductsRequires halogenated intermediates
Amide Coupling40%>98%Mild conditions, high functional toleranceCostly coupling reagents (e.g., HATU)

Structural Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) :

    • Aromatic protons at δ 6.59–7.68 ppm (4-methoxyphenyl and benzazepinone).

    • Methoxy groups at δ 3.42–3.88 ppm (integrated for six protons).

    • Oxoethyl side chain protons at δ 4.01 ppm (singlet, 2H).

  • ¹³C NMR :

    • Carbonyl signals at δ 170.18 ppm (benzazepinone) and δ 173.35 ppm (oxoethyl).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 427.1532 [M+H]⁺, consistent with the molecular formula C₂₂H₂₂NO₆.

Optimization Strategies and Challenges

Enhancing Yield in Nucleophilic Substitution

  • Catalyst Screening : Addition of potassium iodide (0.2 equivalents) as a phase-transfer catalyst improves reactivity by 15%.

  • Solvent Optimization : Replacing DMF with acetonitrile reduces side reactions, increasing yield to 42%.

Minimizing Epimerization in Amide Coupling

  • Low-Temperature Conditions : Conducting the reaction at 0°C prevents racemization of the oxoethyl group.

Industrial-Scale Considerations

  • Cost Efficiency : The nucleophilic substitution route is preferred for large-scale production due to lower reagent costs (~$50/kg vs. $1,200/kg for HATU).

  • Purification : Centrifugal partition chromatography (CPC) reduces solvent waste compared to traditional column chromatography .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may modulate the activity of kinases or phosphatases, thereby affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Halogenated Alkyl Chains (e.g., 3-iodopropyl or 3-chloropropyl) are critical for subsequent substitution reactions in ivabradine synthesis. The iodine atom in the iodopropyl derivative enhances reactivity in nucleophilic displacement steps .
  • Aryl Ketone Substituent in the target compound introduces a planar, electron-withdrawing group that may influence binding affinity to ion channels compared to alkyl-substituted analogs .

Pharmacologically Active Derivatives

Key Observations :

  • UL-FS49 and S16257 demonstrate how substituent bulk and electronic properties (e.g., benzocyclobutane in S16257) enhance target specificity. The target compound’s 4-methoxyphenyl ketone group may offer a balance between lipophilicity and metabolic stability .

Computational Analysis of Reactivity and Stability

Table 3: HOMO-LUMO Energy Gaps of Benzazepinone Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
7,8-Dimethoxy-1,3-dihydrobenzo(d)azepin-2-one (I) -6.12 -1.98 4.14
7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one (III) -5.89 -1.75 4.14
Target Compound -5.67 -1.52 4.15

Key Observations :

  • Lower HOMO energies in the target compound (-5.67 eV vs.

Biological Activity

7,8-Dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one is a synthetic organic compound belonging to the class of benzazepinones. Its unique structure includes a benzazepine core, methoxy groups at the 7 and 8 positions, and an oxoethyl substituent at the 3-position. This compound has garnered interest in medicinal chemistry due to its potential therapeutic properties, including anti-cancer and neuroprotective activities.

Property Value
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
IUPAC Name7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-3-benzazepin-2-one
InChI KeyPXOJBCJMRJHIDY-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=C(C=C1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

The biological activity of 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one involves interactions with specific molecular targets such as enzymes and receptors. This compound may modulate cellular signaling pathways by inhibiting or activating these targets, potentially affecting cell proliferation and apoptosis. For instance, it has been shown to influence the activity of kinases and phosphatases, which play crucial roles in various cellular processes.

Therapeutic Potential

Research indicates that this compound exhibits significant biological activities:

  • Anti-cancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Vasorelaxant Activity : A study on related benzazepinones demonstrated vasorelaxant properties alongside heart-rate-reducing effects. The synthesized compounds exhibited bradycardic potency, suggesting potential cardiovascular applications .
  • Cell-Based Assays : Investigations into the compound's effects on B16F10 melanoma cells indicated that it could inhibit melanin production by affecting intracellular tyrosinase activity. This suggests a role in treating hyperpigmentation disorders .
  • Molecular Docking Studies : Computational studies have been conducted to explore the binding affinity of this compound to various enzyme targets. Results indicate favorable interactions with key receptors involved in cancer pathways .

Comparative Analysis with Similar Compounds

The biological activity of 7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one can be compared with structurally similar compounds:

Compound Name Structural Features Biological Activity Unique Aspects
7,8-Dimethoxy-1,5-dihydro-3-benzazepin-2-oneBenzazepine core with methoxy groupsPotential anti-cancer activitySimpler structure compared to target compound
3-[2-(3,4-dihydro-2H-benzodioxepin)-2-oxoethyl]-7,8-dimethoxybenzazepinContains a dioxepine moietyInvestigated for neuroprotective effectsDifferent functional group arrangement
7-Methoxy-N-(4-methoxyphenyl)benzazepineLacks the oxoethyl groupAntidepressant properties reportedDifferent pharmacological profile

Q & A

Q. What are the recommended synthetic pathways for this compound, and what methodological considerations ensure high yields?

The synthesis typically involves multi-step protocols, including:

  • Key Steps : Alkylation of the benzazepinone core, followed by coupling with a 4-methoxyphenylacetyl fragment.
  • Catalysts/Solvents : Use of N,N-dimethylaminopyridine (DMAP) as a catalyst and dichloromethane (DCM) as a solvent under anhydrous conditions to minimize side reactions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) is employed to resolve bond lengths, angles, and stereochemistry.
  • Refinement Tools : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling high-resolution data. Validation metrics (R-factor, displacement parameters) ensure structural accuracy .

Q. What in vitro assays are recommended to evaluate its pharmacological activity?

  • Primary Assays : Use cell viability assays (e.g., MTT) to assess antiproliferative effects.
  • Target Identification : Enzyme inhibition assays (e.g., histone deacetylase or kinase inhibition) with IC50 determination. Reference structurally similar benzazepine derivatives showing HDAC inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Adjustments :
    • Dose-Response Curves : Establish a standardized concentration range to account for variability in cell line sensitivity.
    • Orthogonal Assays : Validate results using complementary techniques (e.g., Western blotting alongside enzymatic assays).
    • Control Variables : Monitor solvent effects (e.g., DMSO concentration) and batch-to-batch compound purity .

Q. What advanced spectroscopic and computational methods characterize its dynamic conformation?

  • Dynamic NMR : Resolves rotameric equilibria in solution by analyzing temperature-dependent chemical shifts.
  • DFT Calculations : Predict molecular electrostatic potential (MEP) and HOMO-LUMO gaps to correlate electronic structure with reactivity.
  • Complementary Techniques : Pair X-ray data with IR spectroscopy to confirm functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .

Q. How should experiments be designed to assess its environmental fate and biodegradation pathways?

  • Laboratory Studies :
    • Hydrolysis/Kinetics : Measure degradation rates under varying pH and temperature.
    • Metabolite Identification : Use LC-MS/MS to detect transformation products.
  • Environmental Modeling : Apply fugacity models to predict partitioning into soil/water compartments based on logP and pKa values .

Q. What strategies enable comparative analysis with structural analogs to identify SAR trends?

  • Molecular Docking : Screen against target proteins (e.g., HDACs) using software like AutoDock Vina.
  • SAR Libraries : Synthesize analogs with modifications to the methoxy groups or benzazepinone core.
    • Example : Compare with 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, noting differences in solubility and bioactivity .

Safety and Handling

Q. What protocols ensure safe handling during experimental workflows?

  • PPE : Nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use.
  • Engineering Controls : Use fume hoods for weighing and reactions involving volatile solvents.
  • Waste Disposal : Segregate organic waste containing methoxy groups for incineration .

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